![molecular formula C3HN3S B6238316 1,2,4-thiadiazole-3-carbonitrile CAS No. 1452-19-3](/img/no-structure.png)
1,2,4-thiadiazole-3-carbonitrile
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Overview
Description
1,2,4-Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known for their diverse biological activities and are used in the development of various pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-thiadiazoles often involves the reaction of an acid hydrazide with a carbon disulfide in the presence of a base . The resulting product is then cyclized to form the thiadiazole ring .Molecular Structure Analysis
The molecular structure of 1,2,4-thiadiazoles can be determined using various spectroscopic techniques, including elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy .Chemical Reactions Analysis
1,2,4-Thiadiazoles can undergo various chemical reactions, including aromatic nucleophilic substitution, palladium-catalyzed cross-coupling, and direct C-H arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-thiadiazoles can vary widely depending on their specific structure. In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of 1,2,4-thiadiazole-3-carbonitrile can be achieved through a multi-step reaction pathway starting from simple starting materials.", "Starting Materials": [ "Thiourea", "Sodium nitrite", "Sodium azide", "Sodium cyanide", "Sulfuric acid", "Acetic anhydride", "Acetone" ], "Reaction": [ "Step 1: Thiourea is reacted with sulfuric acid to form 2-aminothiazole.", "Step 2: 2-aminothiazole is then reacted with sodium nitrite and hydrochloric acid to form 2-nitrothiazole.", "Step 3: 2-nitrothiazole is reduced with sodium dithionite to form 2-amino-1,3-thiazole.", "Step 4: 2-amino-1,3-thiazole is reacted with sodium azide and acetic anhydride to form 2-azido-1,3-thiazole.", "Step 5: 2-azido-1,3-thiazole is then reacted with sodium cyanide and acetic anhydride to form 1,2,4-thiadiazole-3-carbonitrile.", "Step 6: The final product is purified using recrystallization from acetone." ] } | |
CAS RN |
1452-19-3 |
Product Name |
1,2,4-thiadiazole-3-carbonitrile |
Molecular Formula |
C3HN3S |
Molecular Weight |
111.1 |
Purity |
95 |
Origin of Product |
United States |
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